1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid
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Overview
Description
1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid is an organic compound that features a cyclopropylmethyl group attached to a pyrrole ring
Scientific Research Applications
1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
It’s worth noting that many indole derivatives interact with their targets by binding to them, which results in changes in the targets’ functions . This interaction can lead to various biological activities, depending on the specific targets and the nature of the changes .
Biochemical Pathways
It’s known that cyclopropane biosynthesis, a process that could be related to this compound due to its cyclopropyl group, can be grouped into two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not . The affected pathways and their downstream effects would depend on the specific targets of the compound and how it interacts with them.
Result of Action
It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects would depend on the specific targets of the compound and how it interacts with them.
Action Environment
Environmental factors can have a significant impact on the action, efficacy, and stability of a compound. Factors such as light, temperature, oxygen availability, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(Cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions, leading to interesting reactivity . The pyrrole ring could participate in π-π stacking interactions with aromatic amino acids in proteins .
Molecular Mechanism
It could potentially interact with biomolecules through covalent or non-covalent interactions, leading to changes in their function
Metabolic Pathways
Given its structure, it could potentially be involved in pathways related to the metabolism of cyclopropyl-containing compounds or pyrrole-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, cyclopropane carboxylic acid can be synthesized via the reaction of γ-chlorobutyronitrile with sodium hydroxide, followed by hydrolysis and acidification . Another method involves the use of Grignard reagents and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane carboxylic acid: A simpler analog with a cyclopropane ring.
2-Methyl-1h-pyrrole-3-carboxylic acid: Lacks the cyclopropylmethyl group but shares the pyrrole ring structure.
Uniqueness
1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBFIJSHWORKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1CC2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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